molecular formula C17H19N3O4 B2674118 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide CAS No. 1428373-03-8

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2674118
CAS No.: 1428373-03-8
M. Wt: 329.356
InChI Key: GKXRIRBRMUKTPT-UHFFFAOYSA-N
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Description

The compound “N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including a methoxyacetyl group, a tetrahydroquinoline group, and an isoxazole group. These functional groups suggest that the compound might have interesting chemical properties and could potentially be used in a variety of applications, such as pharmaceuticals or materials science .


Synthesis Analysis

The synthesis of this compound would likely involve several steps, each targeting a different functional group. The methoxyacetyl group could potentially be introduced using a reagent like methoxyacetyl chloride . The tetrahydroquinoline and isoxazole rings would likely require more complex synthetic strategies .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroquinoline and isoxazole rings would contribute to the rigidity of the molecule, while the methoxyacetyl group would add some flexibility .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The methoxyacetyl group could potentially undergo reactions with nucleophiles, while the tetrahydroquinoline and isoxazole rings might be involved in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make the compound relatively rigid and could affect its solubility and stability. The methoxyacetyl group could potentially increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

Novel chemical entities, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, have been synthesized, displaying significant anti-inflammatory and analgesic activities. These compounds are highlighted for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory properties, with certain derivatives showing high inhibitory activity on COX-2 selectivity, comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Cytotoxic Activities

Carboxamide derivatives of benzofuro[2,3-b]quinoline, 6H-Quinindoline, Indeno[2,1-b]quinoline, and [1]Benzothieno[2,3-b]quinoline have been synthesized, exhibiting growth inhibition properties in a series of cancer cell lines, although generally found to be less active than their isomeric series (Bu et al., 2000).

Radioligand Binding Studies

Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives have been evaluated for their affinity for apamin-sensitive binding sites, with findings suggesting modifications in the structure can significantly influence their binding affinity and potential as therapeutic agents (Graulich et al., 2006).

Heck Reaction Synthesis

The Heck reaction has been applied for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, showcasing a methodological advancement in the synthesis of complex organic compounds (Ture et al., 2011).

Antibacterial Activity

Novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety have been synthesized, displaying moderate to good antibacterial efficacy against various Gram-positive and Gram-negative bacteria (Qu et al., 2018).

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11-14(9-18-24-11)17(22)19-13-6-5-12-4-3-7-20(15(12)8-13)16(21)10-23-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXRIRBRMUKTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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